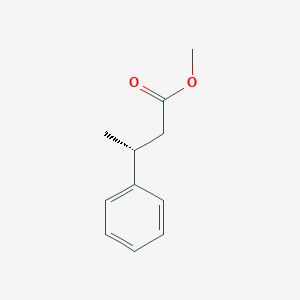

Methyl (R)-3-phenylbutyrate

Übersicht

Beschreibung

Methyl ®-3-phenylbutyrate is an organic compound that belongs to the class of esters. It is characterized by a methyl ester functional group attached to a 3-phenylbutyric acid backbone. This compound is known for its pleasant fruity aroma, making it a valuable ingredient in the flavor and fragrance industry. Its molecular formula is C11H14O2, and it has a chiral center, making it optically active.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl ®-3-phenylbutyrate can be synthesized through several methods. One common approach involves the esterification of ®-3-phenylbutyric acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of methyl ®-3-phenylbutyrate often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The esterification process is conducted at elevated temperatures and pressures to accelerate the reaction rate. Additionally, the use of solid acid catalysts such as ion-exchange resins can enhance the selectivity and reduce the formation of by-products.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Reagents : Aqueous HCl or H₂SO₄.

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water to regenerate 3-phenylbutyric acid and methanol.

Basic Hydrolysis (Saponification)

-

Reagents : NaOH or KOH in ethanol/water.

-

Mechanism : Irreversible deprotonation of the ester to form a carboxylate salt (e.g., sodium 3-phenylbutyrate) and methanol.

| Condition | Acidic | Basic |

|---|---|---|

| Rate | Slower | Faster |

| Byproducts | Minimal | Soap formation |

| Stereochemistry | Retention of (R) | Retention of (R) |

Transesterification

The methoxy group can be replaced by other alcohols:

-

Reagents : Ethanol, propanol, or benzyl alcohol with acid/base catalysts.

-

Mechanism : Nucleophilic substitution at the carbonyl carbon, driven by excess alcohol.

-

Example : Ethanol yields ethyl (R)-3-phenylbutyrate with 85–90% efficiency under reflux .

Enolate-Mediated Reactions

The α-hydrogen adjacent to the ester carbonyl enables enolate formation:

Alkylation

-

Reagents : Strong base (e.g., LDA), alkyl halides.

-

Mechanism : Deprotonation forms a resonance-stabilized enolate, which attacks electrophilic alkyl halides.

-

Outcome : Substitution at the α-position, preserving the (R)-configuration .

Aldol Condensation

-

Conditions : Base (e.g., NaOH), carbonyl compounds (e.g., benzaldehyde).

-

Mechanism : Enolate attacks the electrophilic carbonyl carbon, forming a β-hydroxy ester intermediate that dehydrates to an α,β-unsaturated ester5 .

Reduction

Catalytic hydrogenation or hydride reduction converts the ester to a primary alcohol:

-

Reagents : LiAlH₄ or H₂/Pd-C.

-

Mechanism : Hydride delivery to the carbonyl carbon, yielding (R)-3-phenyl-1-butanol.

Enzymatic Transformations

Ketoreductases (e.g., AKRs) selectively reduce or oxidize chiral centers:

-

Example : Asymmetric reduction of 3-phenylbutyryl-CoA derivatives using NADPH-dependent enzymes, achieving >99% enantiomeric excess .

-

Mechanism : Ordered bi–bi kinetic pathway with Tyr/Lys catalytic residues facilitating hydride transfer .

Thermal Decomposition

At temperatures >200°C, the ester undergoes pyrolysis:

-

Products : 3-phenylbutyric acid, methanol, and trace aromatics.

-

Mechanism : Radical-mediated cleavage of the ester linkage .

Comparative Reactivity

| Reaction Type | Rate (Relative) | Stereochemical Outcome |

|---|---|---|

| Hydrolysis (acid) | Moderate | Retention |

| Hydrolysis (base) | Fast | Retention |

| Transesterification | Slow | Retention |

| Enolate alkylation | Fast | Retention |

Wissenschaftliche Forschungsanwendungen

Methyl ®-3-phenylbutyrate has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various chiral compounds and as a reagent in asymmetric synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs with improved efficacy and reduced side effects.

Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to products such as perfumes, cosmetics, and food items.

Wirkmechanismus

The mechanism of action of methyl ®-3-phenylbutyrate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit key metabolic enzymes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Methyl ®-3-phenylbutyrate can be compared with other similar esters, such as:

Methyl (S)-3-phenylbutyrate: The enantiomer of methyl ®-3-phenylbutyrate, which has different optical properties and potentially different biological activities.

Ethyl 3-phenylbutyrate: An ester with a similar structure but with an ethyl group instead of a methyl group, which may result in different physical and chemical properties.

Methyl 2-phenylbutyrate: An isomer with the phenyl group attached to the second carbon instead of the third, leading to different reactivity and applications.

The uniqueness of methyl ®-3-phenylbutyrate lies in its specific chiral configuration, which can influence its interactions with biological systems and its sensory properties in flavor and fragrance applications.

Biologische Aktivität

Methyl (R)-3-phenylbutyrate is an ester compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized as a chiral molecule with the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 192.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various cellular receptors and enzymes. It has been suggested that this compound may exert antimicrobial effects by disrupting microbial cell membranes or inhibiting key metabolic enzymes. Furthermore, its hydrolysis leads to the formation of R-3-phenylbutyric acid and methanol, which may also contribute to its bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogens, possibly through membrane disruption.

- Cell Growth Inhibition : Studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines, suggesting a possible role in cancer therapy.

- Differentiation Induction : Similar to other butyrates, it may induce differentiation in specific cell types, which could be beneficial in treating malignancies.

1. In Vitro Studies

A study conducted on various human cancer cell lines revealed that this compound could induce apoptosis and inhibit cell proliferation. The mechanism involved the activation of specific signaling pathways related to cell cycle regulation and apoptosis .

2. Autophagy Induction

Research has shown that this compound can enhance autophagy in macrophages infected with Mycobacterium tuberculosis (Mtb). In this context, it was observed that treatment with this compound significantly reduced bacterial load, indicating its potential as an adjunct therapy in tuberculosis management .

3. Histone Deacetylase Inhibition

Similar to sodium phenylbutyrate, this compound may function as a histone deacetylase inhibitor (HDACI), which is significant for its role in gene expression modulation. This action could lead to changes in the expression of genes associated with tumor suppression and differentiation .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

methyl (3R)-3-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(8-11(12)13-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWKGCIHFICHAC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.